4-Phenylbutyric Acid-d11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

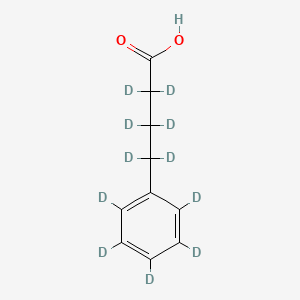

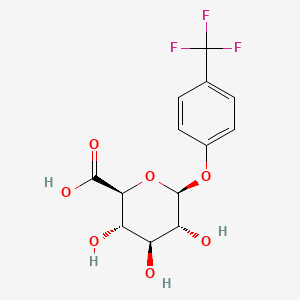

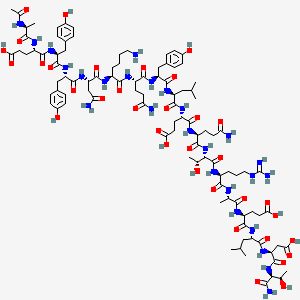

4-Phenylbutyric Acid-d11 is the deuterium labeled 4-Phenylbutyric acid . It is an inhibitor of HDAC and endoplasmic reticulum (ER) stress, used in cancer and infection research . It is also used in the treatment of urea cycle disorders .

Molecular Structure Analysis

The molecular formula of this compound is C6(D)5(C(D)2)3COOH . It is the deuterium labeled version of 4-Phenylbutyric acid .Chemical Reactions Analysis

This compound has been shown to bind to Human Serum Albumin at Fatty Acid Binding Sites . Two separate ligand displacement assays were conducted to study this .科学的研究の応用

代謝研究

4-PBA-d11の主な用途の1つは、代謝研究です . これは、体内の4-PBAの代謝を研究するためのトレーサーとして使用されます . 4-PBA-d11などの重水素化化合物は、重水素の重同位体を持ち、質量分析法で追跡できます .

尿素回路異常の治療

4-フェニル酪酸 (4-PBA) は、尿素回路異常の治療に使用されます . 尿素回路異常は、体内のアンモニアを排出する能力に影響を与える遺伝性疾患です。4-PBAは、過剰な窒素の排泄に役立ちます。

小胞体ストレスの阻害

4-PBAは、小胞体ストレス (ERS) の選択的阻害剤として使用されてきました . ERSは、タンパク質のフォールディングと処理に関連する細胞ストレス応答です。ERSの阻害は、がん、神経変性疾患、糖尿病などの病気の治療に役立ちます。

1-テトラロンの合成

4-PBAは、ルイス酸触媒を用いて1-テトラロンの合成に反応物としても使用できます . 1-テトラロンは、有機合成における有用な中間体です。

敗血症誘発性心機能不全の改善

4-PBAは、アミノ酸代謝と脂質代謝を調節することで、敗血症誘発性心機能不全を改善します . これは、アミノ酸代謝と脂質代謝を調節するComt/Ptgs2/Pparaを標的にします

作用機序

Target of Action

The primary target of 4-Phenylbutyric Acid-d11 is the endoplasmic reticulum (ER) . It acts as a chemical chaperone , assisting in protein folding and alleviating ER stress . It also binds to Human Serum Albumin at fatty acid binding sites .

Mode of Action

This compound interacts with its targets primarily through two modes of action. As a chemical chaperone, it ameliorates unfolded proteins and suppresses their aggregation . This results in protective effects against ER stress-induced cell death . Additionally, it acts as a histone deacetylase (HDAC) inhibitor , which can have implications in gene expression and regulation.

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the unfolded protein response (UPR) pathway , aiming to restore ER and cellular proteostasis by regulating the synthesis of newly formed proteins and initiating molecular programs to help fold or degrade misfolded proteins . It also impacts the PERK-eIFa2-ATF4-CHOP apoptotic pathway related to ER stress .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism primarily in the liver and kidneys . It is first converted to phenylbutyryl-CoA and then metabolized by mitochondrial beta-oxidation to the active form, phenylacetate . Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is eliminated in the urine .

Result of Action

The action of this compound results in several molecular and cellular effects. It alleviates ER stress, thereby assisting in protein folding and reducing the accumulation of misfolded proteins . This can augment pathological conditions like type 2 diabetes, obesity, and neurodegeneration . It also has protective effects against ER stress-induced neuronal cell death .

Action Environment

The action of this compound can be influenced by environmental factors. It is known to be water-soluble , which may affect its distribution in aqueous environments.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4-Phenylbutyric Acid-d11, like its parent compound, is believed to interact with various enzymes and proteins. It is known to inhibit HDAC, which plays a crucial role in regulating gene expression . By inhibiting HDAC, this compound can influence the acetylation status of histones, thereby affecting the transcription of various genes .

Cellular Effects

This compound has been shown to alleviate ER stress by assisting in protein folding . This can have a significant impact on cell function, as ER stress is often associated with a variety of pathological conditions, including type 2 diabetes, obesity, and neurodegeneration . By reducing ER stress, this compound can potentially improve cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound is believed to involve its role as an HDAC inhibitor . HDACs are enzymes that remove acetyl groups from histones, which can lead to the condensation of chromatin and repression of gene transcription . By inhibiting HDACs, this compound can prevent this deacetylation, leading to a more relaxed chromatin structure and increased gene transcription .

Temporal Effects in Laboratory Settings

It is known that the parent compound, 4-Phenylbutyric Acid, is stable under normal storage conditions .

Dosage Effects in Animal Models

It is known that the parent compound, 4-Phenylbutyric Acid, has shown efficacy in several animal studies .

Metabolic Pathways

The parent compound, 4-Phenylbutyric Acid, is known to be metabolized in the liver and kidneys to produce phenylacetate, the bioactive form of the drug .

Transport and Distribution

It is known that the parent compound, 4-Phenylbutyric Acid, can bind to human serum albumin at fatty acid binding sites .

Subcellular Localization

The parent compound, 4-Phenylbutyric Acid, is known to alleviate ER stress, suggesting that it may localize to the ER .

特性

IUPAC Name |

2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,6D,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKXEAXTFZPCHS-VRWITDQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731104 |

Source

|

| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

358730-86-6 |

Source

|

| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/no-structure.png)

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)

![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)